7,10-Dimethoxy-10-DAB III

Description

BenchChem offers high-quality 7,10-Dimethoxy-10-DAB III suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,10-Dimethoxy-10-DAB III including the price, delivery time, and more detailed information at info@benchchem.com.

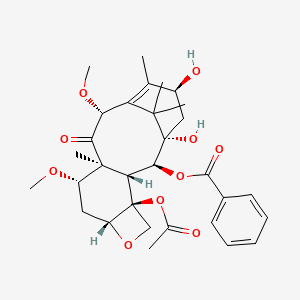

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O10/c1-16-19(33)14-31(36)26(40-27(35)18-11-9-8-10-12-18)24-29(5,25(34)23(38-7)22(16)28(31,3)4)20(37-6)13-21-30(24,15-39-21)41-17(2)32/h8-12,19-21,23-24,26,33,36H,13-15H2,1-7H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJMLMORVVDLIU-VHLOTGQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301098192 | |

| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183133-94-0 | |

| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183133-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7,10-Dimethoxy-10-DAB III chemical structure and properties

Introduction

7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a pivotal intermediate in the semi-synthesis of the potent anti-cancer agent, Cabazitaxel.[1][2] As a derivative of 10-deacetylbaccatin III (10-DAB III), a natural product extracted from the needles of the yew tree (Taxus species), this compound represents a crucial step in the synthetic pathway leading to second-generation taxanes.[3][4][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its role in pharmaceutical manufacturing, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

7,10-Dimethoxy-10-DAB III is characterized by the complex tetracyclic taxane core. The key structural feature is the selective methylation of the hydroxyl groups at the C7 and C10 positions of the 10-DAB III molecule.[3] This specific modification is instrumental in the subsequent attachment of the side chain necessary for the pharmacological activity of Cabazitaxel.[3]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 183133-94-0 | [1][3][6] |

| Molecular Formula | C₃₁H₄₀O₁₀ | [6] |

| Molecular Weight | 572.64 g/mol | [6] |

| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate | [7] |

| Synonyms | 10-Deacetyl-7,10-dimethoxy-Baccatin III, 7,10-dimethyl-10-DAB, 7,10-dimethylbaccatin III | [6][8] |

| Appearance | White or off-white powder | [8] |

| Melting Point | >225°C (decomposes) | [1][2] |

| Boiling Point | 675.8°C at 760 mmHg | [8] |

| Density | 1.3 g/cm³ | [8] |

| Flash Point | 213.0°C | [8] |

Structural Confirmation

The definitive identification and structural confirmation of 7,10-Dimethoxy-10-DAB III are accomplished through advanced spectroscopic techniques.[3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (¹H NMR), is fundamental for elucidating the precise arrangement of atoms by providing detailed information on chemical shifts and coupling constants.[3]

Synthesis and Manufacturing

The synthesis of 7,10-Dimethoxy-10-DAB III is a critical step in the established manufacturing process for Cabazitaxel.[3] The primary route involves the selective methylation of 10-DAB III.

Experimental Protocol: Synthesis of 7,10-Dimethoxy-10-DAB III

This protocol is based on a reported laboratory-scale synthesis.[1][2]

Materials:

-

10-deacetylbaccatin III (10-DAB III) (10g, 18.4 mmol)

-

Methylene dichloride (200 ml)

-

1,8-Bis(dimethylamino)naphthalene (177.2g, 828 mmol)

-

Trimethylammonium oxygen tetrafluoroboric acid (95.2g, 643.4 mmol)

-

Chloroform

-

Methanol

Procedure:

-

Dissolve 10-DAB III (10g, 18.4 mmol) in methylene dichloride (200 ml).

-

Add 1,8-bis(dimethylamino)naphthalene (177.2g, 828 mmol) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add trimethylammonium oxygen tetrafluoroboric acid (95.2g, 643.4 mmol).

-

Continue stirring at room temperature for 20 hours.

-

Filter the reaction solution via suction filtration.

-

Wash the filter cake three times with methylene dichloride.

-

Collect and concentrate the filtrate.

-

Purify the crude product by column chromatography using a chloroform:methanol (100:3) solvent system.

-

The process yields 4.6g of 7,10-dimethoxy-10Dab III (43.7% yield).[1][2]

Challenges in Synthesis:

The synthesis requires high selectivity to avoid unwanted reactions at other reactive sites on the taxane core.[3] Some synthetic routes have employed hazardous and pyrophoric reagents like sodium hydride (NaH) or potassium hydride (KH) as the strong base, which often necessitate cryogenic conditions and pose risks of C7 epimerization.[3][9] The development of safer and more efficient methods is an ongoing area of research.

Role in Cabazitaxel Production

7,10-Dimethoxy-10-DAB III serves as the direct precursor to Cabazitaxel.[3] Following its synthesis, a complex side chain, which is essential for the anticancer activity of the final drug, is attached at the C13 position through an esterification reaction.[3] A subsequent deprotection step completes the synthesis of Cabazitaxel.

Visualizations

The following diagrams illustrate the chemical structure and the synthetic workflow for 7,10-Dimethoxy-10-DAB III.

Caption: Simplified 2D representation of the 7,10-Dimethoxy-10-DAB III structure.

Caption: Experimental workflow for the synthesis and purification of 7,10-Dimethoxy-10-DAB III.

Conclusion

7,10-Dimethoxy-10-DAB III is a cornerstone in the semi-synthesis of Cabazitaxel, a vital therapeutic agent in oncology. Understanding its chemical properties, structure, and synthetic pathways is crucial for optimizing the production of this life-saving drug. Continued research into safer and more efficient synthetic methods will be essential for ensuring a stable and cost-effective supply chain for Cabazitaxel and other related taxane-based pharmaceuticals. For research purposes, this compound should be handled with care and not used for human or veterinary applications.[3]

References

- 1. 7,10-Dimethoxy-10-DAB III | 183133-94-0 [amp.chemicalbook.com]

- 2. 7,10-Dimethoxy-10-DAB III | 183133-94-0 [chemicalbook.com]

- 3. 7,10-Dimethoxy-10-DAB III | 183133-94-0 | Benchchem [benchchem.com]

- 4. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indena | 10-Deacetylbaccatin III [indena.com]

- 6. 7,10-Dimethoxy-10-DAB III | CAS: 183133-94-0 | ChemNorm [chemnorm.com]

- 7. 10-Deacetyl-7,10-dimethoxy-Baccatin III | LGC Standards [lgcstandards.com]

- 8. 7, 10-Dimethoxy-10-DAB III (Cabazitaxel intermediate) CAS 183133-94-0 [hsppharma.com]

- 9. CN106632158B - The preparation method of 7 β, 10 β-dimethoxy -10- deacetylate Baccatine IIIs - Google Patents [patents.google.com]

An In-depth Technical Guide to 7,10-Dimethoxy-10-deacetylbaccatin III

Introduction

7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a pivotal, high-purity chemical intermediate in the field of oncology drug development.[1] As a diterpenoid and a derivative of 10-deacetylbaccatin III (10-DAB), it holds a place of paramount importance in the semi-synthesis of advanced taxane-based chemotherapeutic agents.[2] Its primary and most critical application is serving as a direct precursor to Cabazitaxel (Jevtana®), a second-generation semi-synthetic taxane.[2][3] Cabazitaxel has demonstrated significant efficacy in the treatment of metastatic castration-resistant prostate cancer, particularly in patients whose disease has progressed after treatment with docetaxel.[1][3]

The synthesis of Cabazitaxel is a complex, multi-step process where the creation of 7,10-Dimethoxy-10-DAB III is an indispensable step.[2] This intermediate is derived from 10-deacetylbaccatin III (10-DAB), a naturally occurring compound found in the needles of the yew tree (Taxus baccata).[2][4][5] The specific modifications at the C7 and C10 positions of the baccatin core distinguish Cabazitaxel from other taxanes like Paclitaxel and Docetaxel, contributing to its unique pharmacological profile.[2] This guide provides a detailed overview of the chemical properties, synthesis, and application of 7,10-Dimethoxy-10-DAB III for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of 7,10-Dimethoxy-10-DAB III are summarized below. These data are critical for its handling, characterization, and use in synthetic applications.

| Property | Value | Source(s) |

| CAS Number | 183133-94-0 | [2][3][6][7] |

| Molecular Formula | C₃₁H₄₀O₁₀ | [7][8] |

| Molecular Weight | 572.64 g/mol | [7][8] |

| Appearance | White or off-white powder | [6] |

| Melting Point | >225°C (decomposition) | [3] |

| Boiling Point | 675.8 ± 55.0 °C (Predicted) | [3] |

| Density | 1.31 g/cm³ | [3] |

| Purity | ≥99.0% | [6] |

| Storage Conditions | Sealed in a dry place at room temperature or -20°C | [3][7] |

| Synonyms | 10-Deacetyl-7,10-dimethoxy-Baccatin III; 7,10-dimethyl-10-DAB; 7,10-dimethylbaccatin III; 7β,10β-dimethoxy-10-deacetylbaccatin III | [6][7] |

Synthesis of 7,10-Dimethoxy-10-DAB III

The synthesis of 7,10-Dimethoxy-10-DAB III begins with 10-deacetylbaccatin III (10-DAB), which is extracted from renewable sources like the needles of the European yew tree.[2][9] The core of the synthesis is the highly selective methylation of the hydroxyl groups at the C-7 and C-10 positions of the 10-DAB molecule.[2] This targeted addition of methyl groups must be performed carefully to prevent unwanted reactions at other reactive sites on the taxane core.[2]

The following protocol details a laboratory-scale synthesis of 7,10-Dimethoxy-10-DAB III from 10-DAB.[3]

Materials:

-

10-deacetylbaccatin III (10-DAB) (10 g, 18.4 mmol)

-

1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®) (177.2 g, 828 mmol)

-

Trimethyloxonium tetrafluoroborate (95.2 g, 643.4 mmol)

-

Dichloromethane (CH₂Cl₂) (200 ml)

-

Column chromatography supplies (Silica gel, Chloroform, Methanol)

Procedure:

-

Dissolve 10-DAB (10 g, 18.4 mmol) in dichloromethane (200 ml) in a suitable reaction flask.

-

Add 1,8-bis(dimethylamino)naphthalene (177.2 g, 828 mmol) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add trimethyloxonium tetrafluoroborate (95.2 g, 643.4 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 20 hours.

-

After the reaction period, filter the reaction solution via suction filtration.

-

Wash the filter cake three times with dichloromethane.

-

Collect and combine all filtrates.

-

Concentrate the combined filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel, using a chloroform:methanol (100:3) solvent system as the eluent.

-

The process yields 4.6 g of 7,10-dimethoxy-10-DAB III, which corresponds to a 43.7% yield.[3]

Caption: Synthesis workflow for 7,10-Dimethoxy-10-DAB III from 10-DAB.

Conversion to Cabazitaxel

The principal utility of 7,10-Dimethoxy-10-DAB III is its role as the penultimate intermediate in the synthesis of Cabazitaxel.[2] This conversion is achieved through a crucial esterification step at the C-13 hydroxyl position of the molecule.[2] A protected side chain, specifically (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl moiety, is attached at this position.[2] This side chain is essential for the anticancer activity of the final drug.[2] The synthesis is completed by removing any protecting groups.[2]

Caption: Conversion of 7,10-Dimethoxy-10-DAB III to Cabazitaxel.

Biological Context and Activity

While 7,10-Dimethoxy-10-DAB III is primarily valued as a synthetic intermediate, its biological context is defined by its precursor and its final product. The starting material, 10-DAB III, is largely considered biologically inactive but has shown some antileishmanial activity and can inhibit the growth of Leishmania donovani promastigotes.[4]

The final product, Cabazitaxel, belongs to the taxane class of drugs, which are potent mitotic inhibitors.[5] The principal mechanism of action for taxanes is the disruption of microtubule function within cells.[5] By binding to β-tubulin, Cabazitaxel stabilizes microtubules, preventing the dynamic process of assembly and disassembly that is essential for cell division and other vital cellular functions. This leads to the arrest of the cell cycle and ultimately triggers apoptosis (programmed cell death) in cancer cells.[5] The structural modifications present in Cabazitaxel, originating from the 7,10-dimethoxy intermediate, are believed to contribute to its ability to overcome certain mechanisms of drug resistance observed with other taxanes.

References

- 1. nbinno.com [nbinno.com]

- 2. 7,10-Dimethoxy-10-DAB III | 183133-94-0 | Benchchem [benchchem.com]

- 3. 7,10-Dimethoxy-10-DAB III | 183133-94-0 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. alcheminternational.com [alcheminternational.com]

- 6. 7, 10-Dimethoxy-10-Dabiii [hsppharma.com]

- 7. 7,10-Dimethoxy-10-DAB III | CAS: 183133-94-0 | ChemNorm [chemnorm.com]

- 8. scbt.com [scbt.com]

- 9. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 7,10-Dimethoxy-10-DAB III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7,10-Dimethoxy-10-DAB III, a critical intermediate in the synthesis of the chemotherapeutic agent Cabazitaxel. This document outlines its chemical properties, synthesis protocols, and its pivotal role in the manufacturing of advanced taxanes.

Core Compound Identification

7,10-Dimethoxy-10-DAB III, also known as 10-Deacetyl-7,10-dimethoxy-Baccatin III, is a key precursor molecule in the semi-synthesis of Cabazitaxel, a microtubule inhibitor used in the treatment of castration-resistant prostate cancer.[1][2] Its synthesis involves the selective methylation of the hydroxyl groups at the C7 and C10 positions of the 10-deacetylbaccatin III (10-DAB III) core.[3]

Physicochemical Data

The quantitative properties of 7,10-Dimethoxy-10-DAB III are summarized below for clear reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 183133-94-0 | [1][3][4][5] |

| Molecular Weight | 572.64 g/mol | [5][6][7] |

| Molecular Formula | C31H40O10 | [4][5][6][7] |

| Appearance | White or off-white powder/solid | [4][6] |

| Purity | ≥95-99% (HPLC) | [1][5][6] |

| Melting Point | >225°C (decomposes) | [1][2] |

| Boiling Point | 675.8°C at 760 mmHg | [6] |

| Density | 1.3 g/cm³ | [6] |

| InChI Key | MGJMLMORVVDLIU-VHLOTGQHSA-N | [3][4] |

Role in Cabazitaxel Synthesis

7,10-Dimethoxy-10-DAB III holds a paramount position as a direct precursor to Cabazitaxel.[3] The synthesis of advanced taxanes like Cabazitaxel is a complex, multi-step process that relies on this key intermediate.[3] The manufacturing process involves:

-

Selective Methylation: The synthesis begins with the targeted addition of methyl groups to the C-7 and C-10 hydroxyl sites of the 10-DAB III molecule.[3] This step is crucial and must be highly selective to prevent unwanted reactions at other sites on the taxane core.[3]

-

Side Chain Attachment: Following the creation of the dimethoxy intermediate, a complex side chain, which is vital for the drug's anticancer activity, is attached at the C13 position.[3]

-

Deprotection: The final stage involves the removal of any protecting groups to yield the final Cabazitaxel drug substance.[3]

This specific modification pathway distinguishes Cabazitaxel's structure from that of Docetaxel, making the formation of 7,10-Dimethoxy-10-DAB III an indispensable step in the established manufacturing process.[3]

References

- 1. 7,10-Dimethoxy-10-DAB III | 183133-94-0 [chemicalbook.com]

- 2. 7,10-Dimethoxy-10-DAB III | 183133-94-0 [amp.chemicalbook.com]

- 3. 7,10-Dimethoxy-10-DAB III | 183133-94-0 | Benchchem [benchchem.com]

- 4. 7,10-Dimethoxy-10-DAB III | CymitQuimica [cymitquimica.com]

- 5. 7,10-Dimethoxy-10-DAB III | CAS: 183133-94-0 | ChemNorm [chemnorm.com]

- 6. 7, 10-Dimethoxy-10-DAB III (Cabazitaxel intermediate) CAS 183133-94-0 [hsppharma.com]

- 7. scbt.com [scbt.com]

The Genesis of a Modern Taxane: An In-depth Technical Guide to the Discovery and History of 7,10-Dimethoxy-10-deacetylbaccatin III

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 7,10-Dimethoxy-10-deacetylbaccatin III, a pivotal intermediate in the semi-synthesis of the second-generation taxane anticancer agent, Cabazitaxel. The document details the evolution of its chemical synthesis from the natural precursor, 10-deacetylbaccatin III (10-DAB), outlining various patented methodologies and their respective quantitative outcomes. Spectroscopic data for the characterization of this key intermediate are compiled and presented. While its primary role is as a synthetic precursor, this guide also touches upon the broader context of taxane biology and the ongoing search for novel analogs with improved therapeutic profiles.

Introduction: The Rise of Second-Generation Taxanes

The taxane family of diterpenoids, originally exemplified by Paclitaxel (Taxol®) and later Docetaxel (Taxotere®), revolutionized cancer chemotherapy by stabilizing microtubules and inducing mitotic arrest. However, challenges such as poor water solubility and the emergence of drug resistance spurred the development of new-generation taxanes. Cabazitaxel (Jevtana®) emerged as a significant advancement, demonstrating efficacy in patients with hormone-refractory prostate cancer that had progressed despite treatment with docetaxel. The journey to Cabazitaxel's creation hinged on the innovative chemical modification of a readily available natural precursor, 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of the yew tree (Taxus species). A critical step in this semi-synthetic route is the formation of 7,10-Dimethoxy-10-deacetylbaccatin III. This guide delves into the discovery and history of this crucial, yet often overlooked, intermediate.

Discovery and Historical Context

The discovery of 7,10-Dimethoxy-10-deacetylbaccatin III is intrinsically linked to the development of Cabazitaxel by the pharmaceutical company Sanofi-Aventis (formerly Aventis). While a specific, seminal peer-reviewed publication detailing its initial synthesis is not readily apparent, the compound's genesis can be traced through the patent literature focused on the preparation of Cabazitaxel. The primary motivation for its synthesis was to create a novel taxane analog with altered properties, specifically at the C-7 and C-10 positions of the baccatin core, to potentially overcome the limitations of existing taxanes. The methylation of the hydroxyl groups at these positions distinguishes Cabazitaxel's core from that of Docetaxel.

The early synthetic routes, as detailed in various patents, often grappled with challenges of selective methylation, the use of hazardous reagents like sodium hydride, and the need for extensive purification to isolate the desired dimethoxy product. Over time, refinements in the synthetic methodologies have aimed to improve safety, scalability, and overall yield.

Physicochemical Properties

A summary of the key physicochemical properties of 7,10-Dimethoxy-10-deacetylbaccatin III is presented in Table 1.

| Property | Value | Source |

| CAS Number | 183133-94-0 | ChemNorm |

| Molecular Formula | C₃₁H₄₀O₁₀ | ChemNorm |

| Molecular Weight | 572.64 g/mol | ChemNorm |

| Appearance | Powder | ChemNorm |

| Purity | 95-98% (by HPLC) | ChemNorm |

| Storage Conditions | -20°C, sealed, in a ventilated, dry environment | ChemNorm |

Synthesis of 7,10-Dimethoxy-10-deacetylbaccatin III

The synthesis of 7,10-Dimethoxy-10-deacetylbaccatin III commences with the natural product 10-deacetylbaccatin III (10-DAB). The core challenge lies in the selective methylation of the hydroxyl groups at the C-7 and C-10 positions. Various strategies have been developed to achieve this, often involving a series of protection and deprotection steps.

Representative Synthetic Protocols

Several patented methods outline the synthesis of this key intermediate. Below are detailed experimental protocols derived from the literature, with a focus on a multi-step approach involving protection, methylation, and deprotection.

Protocol 1: Multi-Step Synthesis via Silyl Protection (Derived from CN106632158B) [1]

This method employs a silyl protecting group strategy to achieve selective methylation.

-

Step 1: Selective Silylation of 10-DAB. 10-DAB is dissolved in pyridine. A silylating agent (e.g., a trialkylsilyl halide) is added dropwise, and the reaction is stirred at 20°C for 16 hours, followed by heating at 110°C for 1.5-2 hours. After workup, the silylated intermediate is obtained.

-

Step 2: Deprotection of the Silyl Group at C-7. The product from Step 1 is selectively deprotected at the C-7 position using a suitable reagent such as hydrofluoric acid triethylamine salt in a solvent like dichloromethane.

-

Step 3: Methylation of C-7 and C-10 Hydroxyl Groups. The resulting diol is dissolved in a mixture of an organic solvent and methyl iodide. A base (e.g., potassium tert-butoxide) is added, and the reaction is stirred at 0°C. The reaction is then quenched with glacial acetic acid.

-

Step 4: Deprotection of the Remaining Silyl Group. The final silyl protecting group is removed to yield 7,10-Dimethoxy-10-deacetylbaccatin III.

Protocol 2: Direct Methylation Approach (Alternative Method)

Some approaches have explored the direct methylation of 10-DAB, though this often leads to a mixture of products requiring careful purification.

-

Reaction: 10-deacetylbaccatin III is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base like sodium hydroxide in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water). The reaction is typically carried out at a low temperature (e.g., -5°C to 10°C).

-

Workup and Purification: After the reaction is complete, the mixture is worked up by extraction and purified by chromatography to isolate the desired 7,10-dimethoxy product.

Tabulated Synthesis Data

The following table summarizes quantitative data from various synthetic approaches described in the literature.

| Step | Reagents and Conditions | Yield | Source |

| Methylation of 10-DAB (one-pot) | Dimethyl sulfate, Sodium hydroxide, THF/Water, -5°C to 10°C | Not explicitly stated for the isolated dimethoxy product, but part of a multi-step synthesis of Cabazitaxel. | Technical Disclosure Commons |

| Multi-step Synthesis (via silylation) | 1. Silylation; 2. Selective deprotection; 3. Methylation (CH₃I, KOtBu); 4. Deprotection | Overall yield not detailed, but a key process described in the patent. | CN106632158B[1] |

Spectroscopic Characterization

The structural elucidation of 7,10-Dimethoxy-10-deacetylbaccatin III relies on a combination of spectroscopic techniques. While a complete, unified dataset is not available in a single public source, key data can be inferred from related compounds and analytical supplier information.

Table 3: Spectroscopic Data for 7,10-Dimethoxy-10-deacetylbaccatin III

| Technique | Data | Source |

| ¹H NMR (Proton NMR) | Specific peak assignments are not publicly detailed for the final compound. However, the presence of two methoxy group signals would be a key characteristic. | Inferred from synthetic precursors and subsequent products. |

| ¹³C NMR (Carbon NMR) | Specific peak assignments are not publicly detailed. | Inferred from synthetic precursors and subsequent products. |

| Mass Spectrometry (MS) | Exact Mass: 572.2621 | LGC Standards |

| Infrared (IR) Spectroscopy | Data not publicly available. | - |

Biological Activity and Signaling Pathways

The primary and well-documented role of 7,10-Dimethoxy-10-deacetylbaccatin III is as a crucial chemical intermediate in the semi-synthesis of Cabazitaxel. There is a lack of publicly available research on the intrinsic biological activity of this specific compound.

The biological activity of its downstream product, Cabazitaxel, is well-characterized. Like other taxanes, Cabazitaxel is a microtubule inhibitor. It binds to tubulin, promoting its assembly into stable microtubules and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Given that 7,10-Dimethoxy-10-deacetylbaccatin III is a taxane derivative, it is plausible that it may possess some level of cytotoxic or tubulin-modulating activity. However, without experimental data, this remains speculative. Studies on its direct precursor, baccatin III, have shown some cytotoxic activity, albeit at much lower potency than Paclitaxel, and it appears to inhibit rather than promote tubulin polymerization.[2] Further research would be required to determine if the dimethoxy modifications at the C-7 and C-10 positions alter this activity.

Experimental Workflows and Synthetic Pathways (Graphviz)

The following diagrams illustrate the key synthetic pathways for 7,10-Dimethoxy-10-deacetylbaccatin III.

Caption: Multi-step synthesis of 7,10-Dimethoxy-10-deacetylbaccatin III via silyl protection.

Caption: Direct methylation approach to 7,10-Dimethoxy-10-deacetylbaccatin III.

Conclusion and Future Perspectives

7,10-Dimethoxy-10-deacetylbaccatin III stands as a testament to the power of semi-synthesis in advancing cancer therapeutics. Its development was a critical enabler for the production of Cabazitaxel, a drug that has extended the lives of many prostate cancer patients. While the historical discovery of this specific intermediate is embedded within the broader narrative of Cabazitaxel's development, the various synthetic routes detailed in the patent literature showcase the ingenuity of medicinal chemists in manipulating complex natural products.

Future research could explore several avenues. A more detailed investigation into the intrinsic biological activity of 7,10-Dimethoxy-10-deacetylbaccatin III could reveal novel structure-activity relationships within the taxane family. Furthermore, the development of more efficient and environmentally friendly synthetic methods for its production remains a relevant goal for sustainable pharmaceutical manufacturing. As the quest for new and improved anticancer agents continues, the lessons learned from the synthesis and application of this key intermediate will undoubtedly inform the design of the next generation of life-saving medicines.

References

An In-depth Technical Guide to the Physicochemical Properties of 7,10-Dimethoxy-10-DAB III

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a key intermediate in the semi-synthesis of Cabazitaxel, a second-generation taxane derivative used in the treatment of advanced prostate cancer. As a crucial precursor, a thorough understanding of its physicochemical properties is paramount for process optimization, formulation development, and quality control in the pharmaceutical industry. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 7,10-Dimethoxy-10-DAB III, detailed experimental protocols for their determination, and visualizations of its synthetic pathway and relevant biological context.

Physicochemical Properties

The known physicochemical properties of 7,10-Dimethoxy-10-DAB III are summarized in the table below. These parameters are critical for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₄₀O₁₀ | [1][2] |

| Molecular Weight | 572.64 g/mol | [1][2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | >225°C (with decomposition) | [4][5] |

| Boiling Point | 675.8°C at 760 mmHg | [3] |

| Density | 1.3 g/cm³ | [3] |

| Flash Point | 213.0°C | [3] |

| Solubility | DMF (Slightly, Heated, Sonicated), DMSO (Very Slightly, Heated), Methanol | [4] |

| pKa | Not experimentally determined. Computational prediction may be employed. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 7,10-Dimethoxy-10-DAB III are outlined below. These protocols are based on standard laboratory practices for organic compounds and can be adapted for specific equipment and regulatory requirements.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range. The melting point is a crucial indicator of purity.

Methodology (Capillary Method):

-

A small, finely powdered sample of 7,10-Dimethoxy-10-DAB III is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, which is heated at a controlled rate.

-

The sample is observed through a magnifying lens as the temperature increases.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal disappears is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

-

An excess amount of 7,10-Dimethoxy-10-DAB III is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

The concentration of 7,10-Dimethoxy-10-DAB III in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units of mass per volume (e.g., mg/mL) or molarity (mol/L).

pKa Determination (Computational Prediction)

Methodology (In Silico Prediction): Various software packages and online tools can predict pKa values based on the molecule's structure. These methods often employ quantitative structure-property relationship (QSPR) models or quantum mechanical calculations. The SMILES or InChI string of 7,10-Dimethoxy-10-DAB III can be used as input for these prediction tools. It is important to note that the accuracy of the prediction depends on the algorithm and the training dataset used by the software.

Visualizations

Synthesis Workflow

The following diagram illustrates the key step in the semi-synthesis of 7,10-Dimethoxy-10-DAB III from its precursor, 10-deacetylbaccatin III (10-DAB III).

Caption: Synthesis of 7,10-Dimethoxy-10-DAB III from 10-DAB III.

Signaling Pathway Context

7,10-Dimethoxy-10-DAB III is a direct precursor to Cabazitaxel. Cabazitaxel, like other taxanes, functions as a microtubule inhibitor. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. Furthermore, studies have shown that Cabazitaxel can inhibit the PI3K/AKT signaling pathway, which is often dysregulated in cancer.

Caption: Mechanism of action of Cabazitaxel, the derivative of 7,10-Dimethoxy-10-DAB III.

Conclusion

This technical guide provides essential physicochemical data and methodologies for 7,10-Dimethoxy-10-DAB III, a critical intermediate in the synthesis of Cabazitaxel. The provided information is intended to support researchers and professionals in the fields of medicinal chemistry, process development, and pharmaceutical sciences in their work with this important compound. The visualization of the synthetic route and the biological context of its derivative offers a broader understanding of its significance in drug development.

References

- 1. What is the mechanism of Cabazitaxel Acetone? [synapse.patsnap.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. The Comprehensive Guide To Cabazitaxel: From Mechanism To Market | OCTAGONCHEM [octagonchem.com]

- 4. Molecular Mechanism Mediating Cytotoxic Activity of Cabazitaxel in Docetaxel-resistant Human Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 5. Cabazitaxel (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 7,10-Dimethoxy-10-DAB III in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a critical intermediate in the semi-synthesis of Cabazitaxel, a second-generation taxane chemotherapeutic agent.[1][2][3] Understanding its solubility in various organic solvents is paramount for its purification, reaction optimization, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for 7,10-Dimethoxy-10-DAB III and related taxane compounds, details experimental protocols for solubility determination, and outlines its pivotal role in the synthesis of Cabazitaxel.

While specific quantitative solubility data for 7,10-Dimethoxy-10-DAB III is not extensively published, qualitative information and data from structurally similar compounds offer valuable insights for researchers.

Qualitative and Quantitative Solubility Data

-

Slightly soluble in Dimethylformamide (DMF), with solubility aided by heating and sonication.[1][2]

-

Very slightly soluble in Dimethyl sulfoxide (DMSO), also benefiting from heating.[1][2]

To provide a more comprehensive understanding for researchers, the following tables summarize the available quantitative solubility data for its precursor, 10-deacetylbaccatin III, and its downstream product, Cabazitaxel. This data can serve as a useful proxy for estimating the solubility behavior of 7,10-Dimethoxy-10-DAB III.

Table 1: Quantitative Solubility of 10-deacetylbaccatin III

| Solvent | Solubility | Conditions |

| Methanol | Soluble | 5 mg in 0.1 mL results in a clear, colorless solution.[4][5] |

| DMSO | ~20 mg/mL | - |

| Dimethylformamide (DMF) | ~20 mg/mL | - |

Table 2: Quantitative Solubility of Cabazitaxel

| Solvent | Solubility | Conditions |

| Acetone | Freely Soluble | - |

| Dichloromethane | Freely Soluble | - |

| Ethanol | Soluble (~1.5 mg/mL) | -[6] |

| DMSO | ~5 mg/mL | -[6] |

| Dimethylformamide (DMF) | ~5 mg/mL | -[6] |

| Water | Practically Insoluble | -[7] |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

For researchers seeking to establish precise quantitative solubility data for 7,10-Dimethoxy-10-DAB III, the shake-flask method is a reliable and widely accepted technique.

Objective: To determine the saturation solubility of 7,10-Dimethoxy-10-DAB III in a specific organic solvent at a controlled temperature.

Materials:

-

7,10-Dimethoxy-10-DAB III (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetonitrile, DMSO, DMF)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 7,10-Dimethoxy-10-DAB III to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of 7,10-Dimethoxy-10-DAB III.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

-

-

Calculation:

-

Calculate the solubility of 7,10-Dimethoxy-10-DAB III in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Role in Cabazitaxel Synthesis and Signaling Pathway Context

7,10-Dimethoxy-10-DAB III is not directly involved in cellular signaling pathways but is a pivotal precursor in the chemical synthesis of Cabazitaxel. The primary therapeutic action of Cabazitaxel, like other taxanes, is the stabilization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

The synthesis of Cabazitaxel from 10-deacetylbaccatin III involves a multi-step process where the methoxy groups are introduced at the C7 and C10 positions to form 7,10-Dimethoxy-10-DAB III. This modification is crucial and distinguishes Cabazitaxel from other taxanes like Paclitaxel and Docetaxel. The subsequent attachment of a side chain at the C13 position completes the synthesis of Cabazitaxel.

Visualizations

References

- 1. 7,10-Dimethoxy-10-DAB III | 183133-94-0 [amp.chemicalbook.com]

- 2. 7,10-Dimethoxy-10-DAB III CAS#: 183133-94-0 [m.chemicalbook.com]

- 3. 7,10-Dimethoxy-10-DAB III | 183133-94-0 [chemicalbook.com]

- 4. 10-Deacetylbaccatin III CAS#: 32981-86-5 [m.chemicalbook.com]

- 5. 10-Deacetylbaccatin III | 32981-86-5 [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

The Biological Activity of 7,10-Dimethoxy-10-DAB III Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a key semi-synthetic intermediate derived from 10-deacetylbaccatin III (10-DAB III), a natural product extracted from the needles of the European yew tree (Taxus baccata). This guide explores the biological activity of derivatives of 7,10-Dimethoxy-10-DAB III, with a primary focus on Cabazitaxel, its most prominent and clinically significant derivative. Cabazitaxel is a second-generation taxane that has demonstrated potent anti-cancer activity, particularly in cases of resistance to other taxanes like docetaxel. This document provides a comprehensive overview of the cytotoxic effects, mechanism of action, and relevant experimental protocols for researchers in oncology and drug development.

Data Presentation: Cytotoxic Activity

The primary measure of the anti-cancer potential of 7,10-Dimethoxy-10-DAB III derivatives is their cytotoxicity against various cancer cell lines. As a direct precursor, the biological activity of 7,10-Dimethoxy-10-DAB III is intrinsically linked to its derivatives, most notably Cabazitaxel. The following tables summarize the 50% inhibitory concentration (IC50) values for Cabazitaxel across a range of human cancer cell lines, demonstrating its broad-spectrum anti-proliferative effects.

Table 1: In Vitro Cytotoxicity of Cabazitaxel in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| PC-3 | Prostate Cancer | 1.8 | [1] |

| DU145 | Prostate Cancer | 2.5 | [1] |

| HCT-116 | Colon Cancer | 1.3 | [2] |

| HT-29 | Colon Cancer | 2.1 | [2] |

| A549 | Lung Cancer | 3.5 | [3] |

| MCF-7 | Breast Cancer | 1.1 | [1] |

| NCI/ADR-RES | Doxorubicin-Resistant Ovarian Cancer | 10.2 | [1] |

Table 2: Comparative Cytotoxicity of Cabazitaxel and Docetaxel in Resistant Cell Lines

| Cell Line | Resistance Mechanism | Cabazitaxel IC50 (nM) | Docetaxel IC50 (nM) | Fold-Difference | Reference |

| NCI/ADR-RES | P-gp overexpression | 10.2 | >1000 | >98 | [1] |

| K562/ADR | P-gp overexpression | 15.5 | >1000 | >64 | [1] |

Mechanism of Action: Microtubule Stabilization and Signaling Pathway Modulation

The primary mechanism of action for taxane derivatives, including those of 7,10-Dimethoxy-10-DAB III, is the stabilization of microtubules. This interference with microtubule dynamics disrupts mitosis and ultimately leads to apoptotic cell death.

Microtubule Stabilization

Cabazitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization. This stabilization of the microtubule network leads to the arrest of cells in the G2/M phase of the cell cycle, preventing cell division and inducing apoptosis.

Modulation of Cellular Signaling Pathways

Beyond its direct effects on microtubules, Cabazitaxel has been shown to modulate several critical intracellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

-

PI3K/Akt/mTOR Pathway: Cabazitaxel has been demonstrated to inhibit the phosphorylation of key components of the PI3K/Akt/mTOR pathway in cancer cells.[3] This inhibition can lead to decreased cell proliferation, survival, and angiogenesis.

-

p53 Signaling Pathway: Studies have indicated that Cabazitaxel can upregulate the expression of genes involved in the p53 signaling pathway.[2] The tumor suppressor protein p53 plays a crucial role in inducing cell cycle arrest and apoptosis in response to cellular stress, including that induced by chemotherapy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 7,10-Dimethoxy-10-DAB III derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., PC-3, HCT-116)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

7,10-Dimethoxy-10-DAB III derivative (e.g., Cabazitaxel)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

Objective: To assess the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP (100 mM stock)

-

Glycerol

-

Test compound (e.g., Cabazitaxel) and controls (e.g., Paclitaxel as a polymerization promoter, Vinblastine as a polymerization inhibitor)

-

Temperature-controlled spectrophotometer or microplate reader capable of reading absorbance at 340 nm

-

96-well, half-area, clear bottom plates

Procedure:

-

Reagent Preparation: On ice, prepare a tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Prepare serial dilutions of the test compound and controls in the same buffer.

-

Reaction Initiation: In a pre-chilled 96-well plate on ice, add the test compound dilutions. To initiate polymerization, add the tubulin solution to each well.

-

Turbidity Measurement: Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compound to the positive and negative controls to determine its effect on tubulin assembly.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways affected by 7,10-Dimethoxy-10-DAB III derivatives and the general workflows of the described experimental protocols.

Conclusion

Derivatives of 7,10-Dimethoxy-10-DAB III, exemplified by Cabazitaxel, represent a significant class of anti-cancer agents. Their potent cytotoxic activity stems from their ability to stabilize microtubules, leading to mitotic arrest and apoptosis. Furthermore, their modulation of critical signaling pathways such as PI3K/Akt/mTOR and p53 contributes to their efficacy. This technical guide provides a foundational understanding of the biological activity of these compounds and detailed protocols for their in vitro evaluation, serving as a valuable resource for ongoing research and development in oncology.

References

- 1. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cabazitaxel-induced autophagy via the PI3K/Akt/mTOR pathway contributes to A549 cell death - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 7,10-Dimethoxy-10-DAB III Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a pivotal intermediate in the semi-synthesis of next-generation taxane anticancer agents, most notably cabazitaxel. While its primary role is that of a precursor, understanding its intrinsic biological activity and mechanism of action is crucial for the development of novel chemotherapeutics with improved efficacy and reduced side effects. This technical guide provides a comprehensive overview of the core mechanism of action of 7,10-Dimethoxy-10-DAB III and its precursors, with a focus on their interaction with microtubules. This document details the presumed mechanism of action, summarizes available quantitative data, provides detailed experimental protocols for key characterization assays, and includes visualizations of relevant pathways and workflows.

Introduction: The Role of 7,10-Dimethoxy-10-DAB III in Taxane Synthesis

Taxanes, including the widely used paclitaxel and docetaxel, are a class of chemotherapeutic agents that exert their cytotoxic effects by disrupting microtubule dynamics. 7,10-Dimethoxy-10-DAB III is a synthetic derivative of 10-deacetylbaccatin III (10-DAB III), a naturally occurring taxoid extracted from the needles of the European yew tree (Taxus baccata).[1][2] The selective methylation at the C7 and C10 positions of the baccatin III core is a critical step in the synthesis of cabazitaxel, distinguishing its structure from docetaxel.[3] Following the creation of this dimethoxy intermediate, a complex side chain is attached at the C13 position, which is crucial for the drug's anticancer activity.[3]

Presumed Mechanism of Action: Microtubule Stabilization

While direct experimental data on the mechanism of action of 7,10-Dimethoxy-10-DAB III is limited, its structural similarity to other taxanes strongly suggests that its ultimate mode of action, once elaborated into a final drug product like cabazitaxel, is the stabilization of microtubules.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is vital for their function.

Taxanes bind to the β-tubulin subunit of the heterodimer, promoting the assembly of tubulin into microtubules and inhibiting their disassembly. This stabilization of microtubules disrupts the normal dynamic instability required for mitotic spindle formation and function, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).

The methoxy groups at the C7 and C10 positions in 7,10-Dimethoxy-10-DAB III are thought to influence the pharmacokinetic properties of the final drug, potentially reducing its affinity for P-glycoprotein (P-gp), a key efflux pump involved in multidrug resistance.

Quantitative Data

Quantitative data on the biological activity of 7,10-Dimethoxy-10-DAB III itself is not widely available in the public domain, as it is primarily considered a synthetic intermediate. However, data for its parent compound, 10-deacetylbaccatin III (10-DAB III), provides a baseline for understanding the activity of the baccatin core. It is important to note that the addition of the C13 side chain dramatically increases the cytotoxic potency of taxanes.

Table 1: In Vitro Cytotoxicity of 10-deacetylbaccatin III

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| 10-deacetylbaccatin III | MCF-7 (Breast Cancer) | Not Specified | % Inhibition | 44.8% at 5.446 µg/mL | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of microtubule-targeting agents like taxanes and their precursors.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. An increase in turbidity, measured spectrophotometrically, indicates microtubule polymerization.

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized purified tubulin (e.g., from porcine brain) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) on ice.

-

Prepare a stock solution of the test compound (e.g., 7,10-Dimethoxy-10-DAB III) in DMSO and create serial dilutions. Use paclitaxel as a positive control and DMSO as a vehicle control.

-

-

Assay Setup:

-

In a pre-warmed 96-well plate, add the test compound dilutions.

-

Initiate the polymerization by adding the cold tubulin solution to each well to a final concentration of 1-3 mg/mL.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the change in absorbance (turbidity) at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Compare the curves of the test compound to the positive and negative controls to determine its effect on tubulin polymerization. An enhanced rate and extent of polymerization are indicative of a microtubule-stabilizing agent.

-

Microtubule Co-sedimentation Assay

This assay determines if a compound binds to microtubules by assessing its presence in the microtubule pellet after ultracentrifugation.

Protocol:

-

Microtubule Polymerization:

-

Polymerize purified tubulin in the presence of GTP and a stabilizing agent like taxol at 37°C.

-

-

Binding Reaction:

-

Incubate the pre-formed microtubules with the test compound at room temperature.

-

-

Ultracentrifugation:

-

Layer the reaction mixture over a cushion buffer (e.g., G-PEM with 60% glycerol) in an ultracentrifuge tube.

-

Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules.

-

-

Analysis:

-

Carefully separate the supernatant and the pellet.

-

Analyze both fractions by SDS-PAGE and Coomassie blue staining or Western blotting to detect the presence of the test compound and tubulin.

-

A compound that binds to microtubules will be enriched in the pellet fraction along with tubulin.

-

Cell-Based Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic effects of compounds.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of taxane drugs.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Logical Relationship: Synthesis of Cabazitaxel

Caption: Simplified synthesis pathway of Cabazitaxel.

Conclusion

7,10-Dimethoxy-10-DAB III is a critical precursor in the synthesis of advanced taxanes like cabazitaxel. While it is primarily an intermediate, its core baccatin structure is the foundation for the microtubule-stabilizing activity of the final drug product. The addition of methoxy groups at the C7 and C10 positions is a key chemical modification aimed at overcoming drug resistance mechanisms. Further investigation into the intrinsic biological activity of 7,10-Dimethoxy-10-DAB III and its analogs could provide valuable insights for the design of novel anticancer agents with improved therapeutic profiles. The experimental protocols provided herein serve as a guide for researchers to characterize the mechanism of action of such compounds.

References

The Integral Role of 7,10-Dimethoxy-10-DAB III in the Synthesis of Cabazitaxel: A Technical Guide

Introduction

Cabazitaxel is a potent, second-generation, semi-synthetic taxane that has demonstrated significant efficacy in the treatment of hormone-refractory metastatic prostate cancer, particularly in cases resistant to docetaxel. Its unique chemical structure allows it to overcome certain mechanisms of drug resistance. The synthesis of Cabazitaxel is a complex, multi-step process heavily reliant on the precise modification of a natural precursor. This guide provides an in-depth technical examination of the pivotal role played by the intermediate, 7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III), in the semi-synthesis of Cabazitaxel.

The synthesis begins with 10-deacetylbaccatin III (10-DAB III), a natural taxoid extracted from the needles of yew trees (Taxus species).[1][2] The journey from this natural starting material to the final active pharmaceutical ingredient (API) involves a series of strategic chemical transformations. Central to this pathway is the formation of 7,10-Dimethoxy-10-DAB III, an indispensable step that structurally defines Cabazitaxel and differentiates it from other taxanes like docetaxel.[3]

Core Synthesis Pathway: From 10-DAB III to Cabazitaxel

The conversion of 10-DAB III to Cabazitaxel hinges on two primary transformations: the methylation of the hydroxyl groups at the C7 and C10 positions and the subsequent esterification of the C13 hydroxyl group with a complex side chain. The creation of the 7,10-dimethoxy intermediate is a non-negotiable and critical stage in the established manufacturing process.[3]

The overall synthetic relationship can be visualized as follows:

The structural distinction of Cabazitaxel arises from the methoxy groups at the C7 and C10 positions, whereas docetaxel possesses hydroxyl groups at these locations.[1] This modification is achieved through the targeted methylation of 10-DAB III.[3]

Quantitative Data on Cabazitaxel Synthesis

The efficiency of each synthetic step is critical for the overall viability of the manufacturing process. The yields for the key methylation and subsequent steps vary depending on the specific reagents and conditions used. High purity of the 7,10-Dimethoxy-10-DAB III intermediate, typically ≥98.0%, is essential to minimize the formation of impurities in the final API.[4][5]

| Step | Reactant(s) | Product | Reported Yield | Purity Standard | Reference(s) |

| Methylation of Protected 10-DAB III | 13-Benzyloxy-10-deacetylbaccatin III, NaH, Methyl Iodide | 13-Benzyloxy-7,10-dimethoxy-10-DAB III | 91.1% | - | [6] |

| Methylation of Deprotected Intermediate | Intermediate Product 3, Methyl Sulfate | Intermediate Product 4 (Methylated) | 66.9% | 99% (HPLC) | [7] |

| Overall Synthesis (6 Steps) | 10-Deacetylbaccatin III | Cabazitaxel | 20% | - | [8][9] |

| Intermediate Specification | - | 7,10-Dimethoxy-10-DAB III | - | ≥98.0% | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization in a research and development setting. Below are representative protocols derived from patent literature for the key transformations.

Protocol 1: Synthesis of 7,10-Dimethoxy-10-DAB III (Direct Methylation)

This protocol outlines the direct methylation of the C7 and C10 hydroxyl groups of 10-DAB III.

Materials:

-

10-deacetylbaccatin III (10-DAB III)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Base: Sodium Hydride (NaH) or 1,8-Bis(dimethylamino)naphthalene ("Proton Sponge")[3][9]

-

Methylating Agent: Methyl Iodide or Trimethyloxonium tetrafluoroborate[3][6]

-

Quenching solution (e.g., water, saturated ammonium chloride)

-

Extraction solvent (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, suspend Sodium Hydride (NaH) in anhydrous THF in a reaction vessel.

-

Cool the suspension to -10 °C.

-

Add 10-DAB III to the cooled suspension.

-

Slowly add methyl iodide to the reaction mixture.

-

Allow the mixture to slowly warm to room temperature and stir for approximately 20 hours.[6]

-

Quench the reaction by carefully adding water.

-

Perform a liquid-liquid extraction using ethyl acetate.

-

Combine the organic layers, wash with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography to obtain 7,10-Dimethoxy-10-DAB III.[6]

The general workflow for this chemical synthesis is depicted below.

Protocol 2: Conversion of 7,10-Dimethoxy-10-DAB III to Cabazitaxel

This protocol describes the crucial esterification step to attach the side chain.

Materials:

-

7,10-Dimethoxy-10-DAB III

-

Protected side chain: (4S, 5R)-2,2-dimethyl-4-phenyl-3-tert-butoxycarbonyl-3,5-oxazolidine carboxylic acid

-

Coupling agents: Dicyclohexylcarbodiimide (DCC)

-

Catalyst: 4-Dimethylaminopyridine (DMAP)

-

Solvent: Toluene or similar aprotic solvent

-

Deprotection agent: p-Toluenesulfonic acid in an alcohol solvent (e.g., methanol)[7]

Procedure:

-

Dissolve 7,10-Dimethoxy-10-DAB III, the protected oxazolidine carboxylic acid side chain, and DMAP in a suitable solvent like toluene.

-

Add a solution of DCC in the same solvent to the mixture.

-

Stir the reaction at room temperature until completion, monitored by a technique like TLC or HPLC.

-

Upon completion, filter the reaction mixture to remove byproducts (dicyclohexylurea).

-

Concentrate the filtrate and purify the resulting protected Cabazitaxel intermediate.

-

Dissolve the purified intermediate in an alcohol solvent (e.g., methanol).

-

Add a catalytic amount of p-toluenesulfonic acid and stir for several hours to effect deprotection (opening of the oxazolidine ring).[7]

-

Quench the reaction, extract the product, and purify by chromatography or recrystallization to yield Cabazitaxel.

Conclusion

7,10-Dimethoxy-10-DAB III is not merely an intermediate in the synthesis of Cabazitaxel; it is the direct precursor that defines the final molecule's core structure.[3] The selective methylation of 10-DAB III to form this compound is the cornerstone of the semi-synthetic route, directly imparting the chemical features that distinguish Cabazitaxel from its predecessor, docetaxel. A thorough understanding and optimization of the synthesis of 7,10-Dimethoxy-10-DAB III and its subsequent conversion are paramount for the efficient and high-purity production of Cabazitaxel, a vital therapeutic agent in oncology. The methodologies and data presented provide a foundational guide for professionals engaged in the research, development, and manufacturing of this important anti-cancer drug.

References

- 1. CARBAZITAXEL – All About Drugs [allfordrugs.com]

- 2. researchgate.net [researchgate.net]

- 3. 7,10-Dimethoxy-10-DAB III | 183133-94-0 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. CN102659721A - Synthetic method of cabazitaxel - Google Patents [patents.google.com]

- 7. CN102417491A - Method for preparing cabazitaxel by taking 10-deacetylate-baccatin III as raw material - Google Patents [patents.google.com]

- 8. A new synthesis route of cabazitaxel [jcps.bjmu.edu.cn]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7,10-Dimethoxy-10-DAB III: A Core Scaffold for Novel Taxane Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a pivotal intermediate in the semi-synthesis of next-generation taxane-based anticancer agents. Its unique structural modification, the presence of methoxy groups at the C-7 and C-10 positions of the baccatin III core, imparts distinct chemical properties and has been instrumental in the development of potent chemotherapeutics, most notably Cabazitaxel. This technical guide provides a comprehensive overview of the synthesis, biological significance, and derivatization of 7,10-Dimethoxy-10-DAB III. It includes detailed experimental protocols, a summary of quantitative biological data, and visual representations of key molecular pathways and experimental workflows to serve as a valuable resource for researchers in oncology drug discovery and development.

Introduction

The taxane family of diterpenoids, which includes the blockbuster drugs Paclitaxel (Taxol®) and Docetaxel (Taxotere®), represents a cornerstone of modern cancer chemotherapy. These agents exert their cytotoxic effects by promoting the assembly of microtubules from tubulin dimers and stabilizing them, thereby inhibiting the dynamic instability required for mitotic spindle formation and cell division. This disruption of microtubule function leads to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death[1].

The semi-synthesis of these complex molecules from advanced precursors, such as 10-deacetylbaccatin III (10-DAB III), has been a critical advancement, enabling a sustainable supply for clinical use. 10-DAB III is a naturally occurring taxane that can be extracted in relatively high quantities from the needles of various yew tree species (Taxus spp.)[2].

7,10-Dimethoxy-10-DAB III is a key derivative of 10-DAB III, distinguished by the methylation of the hydroxyl groups at the C-7 and C-10 positions. This structural modification is the defining feature that ultimately leads to Cabazitaxel, a second-generation taxane with efficacy in docetaxel-resistant cancers[2]. This guide will delve into the technical details surrounding this important scaffold.

Synthesis of 7,10-Dimethoxy-10-DAB III and its Derivatives

The synthesis of 7,10-Dimethoxy-10-DAB III is a critical step in the production of Cabazitaxel and serves as a versatile platform for the creation of novel analogues.

Core Synthesis: From 10-DAB III to 7,10-Dimethoxy-10-DAB III

The primary route to 7,10-Dimethoxy-10-DAB III involves the selective methylation of the C-7 and C-10 hydroxyl groups of 10-deacetylbaccatin III. The selectivity of this reaction is crucial to avoid unwanted methylation at other reactive sites on the taxane core[2].

Synthesis of Cabazitaxel from 7,10-Dimethoxy-10-DAB III

The principal application of 7,10-Dimethoxy-10-DAB III is as a direct precursor to Cabazitaxel. This conversion involves the esterification of the C-13 hydroxyl group with a protected side chain, followed by deprotection to yield the final active pharmaceutical ingredient[2].

Biological Activity and Mechanism of Action

The biological activity of 7,10-Dimethoxy-10-DAB III derivatives is intrinsically linked to their interaction with microtubules.

Microtubule Stabilization and Mitotic Arrest

Like other taxanes, derivatives of 7,10-Dimethoxy-10-DAB III, such as Cabazitaxel, bind to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its depolymerization and disrupting the dynamic equilibrium necessary for the formation and function of the mitotic spindle during cell division[1]. This leads to an arrest of the cell cycle in the G2/M phase[1].

Induction of Apoptosis

The sustained mitotic arrest triggers the intrinsic apoptotic pathway. This process is characterized by the activation of a cascade of caspases, which are cysteine proteases that execute the programmed cell death. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c. Taxane-induced apoptosis is often associated with the phosphorylation and inactivation of anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL) and the up-regulation of pro-apoptotic members (e.g., Bax, Bad)[1][3].

Quantitative Data

The following table summarizes the in vitro cytotoxicity of Cabazitaxel and its parent compound, Docetaxel, against the MCF-7 human breast cancer cell line.

| Compound | Cell Line | IC50 (nM) |

| Cabazitaxel | MCF-7 | 0.4 ± 0.1 |

| Docetaxel | MCF-7 | 2.5 ± 0.5 |

| Data sourced from Azarenko et al. (2014). |

Experimental Protocols

Synthesis of 7,10-Dimethoxy-10-DAB III

This protocol describes a method for the methylation of 10-deacetylbaccatin III (10-DAB III) to yield 7,10-dimethoxy-10-DAB III.

Materials:

-

10-deacetylbaccatin III (10-DAB III)

-

Methylene dichloride (CH₂Cl₂)

-

1,8-Bis(dimethylamino)naphthalene ("Proton-Sponge")

-

Trimethyloxonium tetrafluoroborate ((CH₃)₃OBF₄)

-

Chloroform (CHCl₃)

-

Methanol (CH₃OH)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 10-DAB III (10 g, 18.4 mmol) in methylene dichloride (200 ml).

-

Add 1,8-bis(dimethylamino)naphthalene (177.2 g, 828 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add trimethyloxonium tetrafluoroborate (95.2 g, 643.4 mmol).

-

Stir the reaction mixture at room temperature for 20 hours.

-

Filter the reaction solution and wash the filter cake with methylene dichloride three times.

-

Collect the filtrate and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mobile phase of chloroform:methanol (100:3, v/v).

-

This procedure yields 4.6 g of 7,10-dimethoxy-10-DAB III (43.7% yield).

Alternative Synthesis of 7,10-Dimethoxy-10-DAB III with Protecting Groups

This alternative method utilizes silyl protecting groups to achieve selective methylation.

Step 1: Silylation of 10-DAB III

-

Dissolve 10-DAB III in pyridine.

-

Add a silylation reagent (e.g., a chlorosilane) dropwise and stir at 20°C for 16 hours, then increase the temperature to 110°C for 1.5-2 hours.

-

After reaction completion, evaporate the pyridine, dilute with methyl tertiary butyl ether (MTBE), and wash with dilute hydrochloric acid and then water.

-

Concentrate the organic phase and crystallize the product from petroleum ether to obtain the silylated intermediate.

Step 2: Methylation

-

Dissolve the silylated intermediate in a suitable organic solvent.

-

Add an alkali (e.g., sodium hydride) and then iodomethane at 0°C and stir for 0.5-2 hours.

-

Quench the reaction with glacial acetic acid and remove the solvents.

-

Purify the product by column chromatography.

Step 3: Deprotection

-

The final step involves the removal of the silyl protecting groups to yield 7,10-dimethoxy-10-DAB III.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

96-well microplates

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathway

Caption: Signaling pathway of 7,10-Dimethoxy-10-DAB III derivatives.

Experimental Workflow

Caption: Experimental workflow for the synthesis and evaluation.

Conclusion